Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester
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Overview
Description
Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with carbamates. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure.
Benzothiazole: Contains a fused benzene and thiazole ring, known for its biological activities.
Thiazolidine: A saturated derivative of thiazole with different chemical properties.
Uniqueness
Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
96512-26-4 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
methyl N-(4-tert-butyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)6-5-14-7(10-6)11-8(12)13-4/h5H,1-4H3,(H,10,11,12) |
InChI Key |
WPFAXOGAXWFQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)OC |
Origin of Product |
United States |
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